molecular formula C30H32N6O4 B12422773 Btk-IN-7

Btk-IN-7

Cat. No.: B12422773
M. Wt: 540.6 g/mol
InChI Key: SRHREEZCKYAMCG-UHFFFAOYSA-N
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Description

Btk-IN-7 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme involved in the signaling pathways of B cells and other immune cells. Bruton’s tyrosine kinase inhibitors have gained significant attention due to their therapeutic potential in treating various B-cell malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-7 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

Btk-IN-7 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.

    Biology: Helps in understanding the role of Bruton’s tyrosine kinase in B-cell development and function.

    Medicine: Investigated for its potential in treating B-cell malignancies, autoimmune diseases, and inflammatory conditions.

    Industry: Used in the development of new therapeutic agents targeting Bruton’s tyrosine kinase.

Mechanism of Action

Btk-IN-7 exerts its effects by covalently binding to the cysteine residue at the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules. The inhibition of Bruton’s tyrosine kinase disrupts the signaling pathways involved in B-cell proliferation, survival, and differentiation, leading to reduced B-cell activity and potential therapeutic benefits in B-cell malignancies and autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Btk-IN-7

This compound stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications. Its unique chemical structure allows for effective inhibition of Bruton’s tyrosine kinase with minimal off-target effects, providing a promising option for the treatment of B-cell malignancies and autoimmune diseases .

Properties

Molecular Formula

C30H32N6O4

Molecular Weight

540.6 g/mol

IUPAC Name

N-[3-[6-cyclohexyl-2-[3-(2-methoxyethoxy)anilino]-7-oxopteridin-8-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C30H32N6O4/c1-3-26(37)32-21-11-7-13-23(17-21)36-28-25(34-27(29(36)38)20-9-5-4-6-10-20)19-31-30(35-28)33-22-12-8-14-24(18-22)40-16-15-39-2/h3,7-8,11-14,17-20H,1,4-6,9-10,15-16H2,2H3,(H,32,37)(H,31,33,35)

InChI Key

SRHREEZCKYAMCG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1)NC2=NC=C3C(=N2)N(C(=O)C(=N3)C4CCCCC4)C5=CC=CC(=C5)NC(=O)C=C

Origin of Product

United States

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